Yttrium(3+) neodecanoate

概要

説明

Synthesis Analysis

High-purity Y2O3 nanopowder has been prepared by the Pechini sol–gel method using citric acid and ethylene glycol as the chelating agent and complexant of Y3+ cations . The crystal structure of the powder has been studied by means of X-ray diffraction (XRD) .Molecular Structure Analysis

The molecular structure of Yttrium(3+) neodecanoate is complex and detailed information about its structure can be found in various databases .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the separation of yttrium from heavy rare earth elements .科学的研究の応用

Metal Scavenging and Oceanic Processes

Yttrium, with its close chemical contiguity to rare earth elements, plays a significant role in understanding metal scavenging processes in oceanic environments. Studies have demonstrated the "nutrient-like" behavior of Y(III) in seawater, providing insights into the complexation behavior and fractionation during scavenging by natural marine particulates. This understanding is crucial for elucidating the biogeochemical cycles of rare earth elements in marine systems (Jing Zhang, H. Amakawa, Y. Nozaki, 1994).

Advanced Material Synthesis

Yttrium neodecanoate has been utilized in the formation of superconductors and thin films through selective laser pyrolysis, demonstrating its potential in creating fine-line superconductors on substrates like strontium titanate. This non-vacuum technique, involving metallo-organic deposition followed by laser-induced pyrolysis, underlines the method's efficiency in producing high-temperature superconducting materials (J. Mantese et al., 1988).

Environmental and Recycling Applications

Yttrium's significance extends to environmental sciences, where its recycling from waste electronics is gaining attention due to the scarcity of resources and the environmental impact of traditional extraction methods. Hydrometallurgical processes for yttrium recovery from ores and waste electronics highlight the importance of sustainable practices in managing rare earth elements, reflecting an increasing emphasis on recycling and environmental conservation (V. Innocenzi et al., 2014).

Technological Innovations and Applications

In the realm of technology, yttrium-based materials find applications in lasers, biomedical implants, and as constituents in radiopharmaceuticals for medical imaging and therapy. The versatility of yttrium isotopes enables their use across a range of medical applications, including positron emission tomography (PET) imaging and radiotherapy, signifying the element's critical role in advancing medical technologies (Ben. J. Tickner et al., 2020).

作用機序

Target of Action

Yttrium(3+) neodecanoate, also known as 3,3,5,5-tetramethylhexanoate;yttrium(3+), is a compound used in proteomics research Yttrium-based materials are used in medical lasers and biomedical implants .

Mode of Action

It’s known that yttrium has chemical similarities with lanthanides, which may influence its interaction with its targets .

Biochemical Pathways

It’s worth noting that yttrium oxide nanoparticles (y2o3 nps), which can be produced from yttrium-based compounds, are being explored for biological applications due to their excellent mechanical, thermal, and chemical stability, as well as their strong corrosion resistance and low toxicity .

Pharmacokinetics

It’s known that yttrium ions (y3+) can be deposited and retained in tissues, with the liver and spleen being primary target organs .

Result of Action

Research has shown that yttrium-based compounds can be used to produce superconducting materials .

Action Environment

It’s worth noting that the synthesis of yttrium oxide nanoparticles from yttrium-based compounds can be influenced by the choice of synthesis method, with green synthesis methods offering a sustainable, eco-friendly, and cost-effective alternative .

Safety and Hazards

将来の方向性

The separation of adjacent rare earth (RE) has always been one of the most difficult separation tasks, especially the separation and purification of yttrium (Y) from heavy rare earth (HREE) . In the future, more ionic liquids may be used as extracted agents for the separation of Co2+ from Ni2+, and different kinds of ionic liquids may be applied in the recovery of metal ions from secondary waste resources .

特性

IUPAC Name |

3,3,5,5-tetramethylhexanoate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H20O2.Y/c3*1-9(2,3)7-10(4,5)6-8(11)12;/h3*6-7H2,1-5H3,(H,11,12);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQJJXYVYZYZBP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

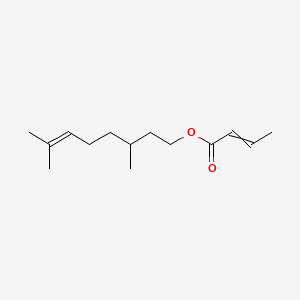

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68683-17-0 | |

| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium(3+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。